molecular formula C14H17N3O4S B4419837 N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide

N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No. B4419837
M. Wt: 323.37 g/mol
InChI Key: KQOLFLDXVZLIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as DMPEA-ET, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, inhibiting the activity of certain enzymes involved in cancer cell growth, and inducing apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide for lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its therapeutic potential.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One area of interest is its potential as an anti-cancer agent, particularly for the treatment of breast cancer. Other potential future directions include investigating its potential as an anti-inflammatory agent for the treatment of autoimmune diseases and exploring its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic properties. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory and anti-tumor properties. Future research on this compound could lead to the development of new treatments for a range of diseases.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been studied in various scientific research applications, including its potential as an anti-inflammatory and anti-tumor agent. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-13-16-17-14(21-13)22-8-12(18)15-10-7-9(19-2)5-6-11(10)20-3/h5-7H,4,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOLFLDXVZLIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide
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N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide
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N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide
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N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide
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N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide
Reactant of Route 6
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N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide

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